1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione
Description
1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione (CAS: 1244055-37-5) is a diketone derivative featuring a fused triazolo-pyrazine core substituted with a trifluoromethyl group. Its molecular formula is C₁₀H₁₁F₃N₄O₂, with a molecular weight of 276.22 g/mol . The compound is characterized by the SMILES string CC(=O)CC(=O)N1CCN2C(=NN=C2C(F)(F)F)C1, highlighting the β-diketone moiety and the bicyclic triazolo-pyrazine system. It is primarily utilized as a key intermediate in the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor . The compound is commercially available for research purposes with a purity of ≥98% and requires storage at 4–8°C .
Properties
Molecular Formula |
C10H11F3N4O2 |
|---|---|
Molecular Weight |
276.22 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butane-1,3-dione |
InChI |
InChI=1S/C10H11F3N4O2/c1-6(18)4-8(19)16-2-3-17-7(5-16)14-15-9(17)10(11,12)13/h2-5H2,1H3 |
InChI Key |
JDNHMHHIYRWSRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)N1CCN2C(=NN=C2C(F)(F)F)C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione involves several steps. One common method starts with the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . The reaction conditions are typically mild, and the target compounds are synthesized in excellent yields.
For industrial production, the process involves the following steps :
- Adding ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine.
- Regulating the pH value to 6 and removing impurities.
- Adding chlorobenzene and trifluoroacetic anhydride, followed by heating and refluxing.
- Performing reduced pressure concentration and regulating the pH value to 12.
- Adding palladium/carbon and an ethanol solution of the intermediate compound under nitrogen protection.
- Filtering, washing, and concentrating the product to obtain the final compound.
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound has been shown to induce apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2. This leads to the activation of caspase-3 and initiation of cell death via the mitochondrial apoptotic pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between the target compound and analogous derivatives:
Structural and Functional Analysis
Core Triazolo-Pyrazine System
The triazolo[4,3-a]pyrazine scaffold is shared across all compared compounds. The trifluoromethyl group at position 3 enhances metabolic stability and lipophilicity, critical for membrane penetration in drug candidates . The target compound lacks additional aryl substituents (e.g., 2,4,5-trifluorophenyl in rac-sitagliptin 3-ketone), which are crucial for binding to the DPP-4 active site .
β-Diketone Moiety
The β-diketone group in the target compound enables enolate formation, facilitating stereoselective reduction to the chiral amine in sitagliptin synthesis. This contrasts with triazolopyridazine derivatives (e.g., ), where a thione or methoxy group alters electronic properties and reactivity .
Fluorinated Aryl Groups
- rac-Sitagliptin 3-Ketone : The 2,4,5-trifluorophenyl group enhances DPP-4 binding via hydrophobic and halogen-bonding interactions .
Biological Activity
The compound 1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione is a novel triazolo-pyrazine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H12F6N4O2
- Molecular Weight : 406.28 g/mol
- CAS Number : 764667-65-4
Antitumor Activity
Recent studies have indicated that triazolo[4,3-a]pyrazine derivatives exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 5.2 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 7.8 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 6.5 | Disruption of mitochondrial function |
These findings suggest that the compound may induce apoptosis and inhibit cell growth through multiple pathways.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against a range of pathogens. The following table summarizes its effectiveness:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
These results indicate that the compound possesses significant antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
The mechanisms underlying the biological activities of this compound appear to be multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, leading to inhibited proliferation.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS contributes to oxidative stress, further promoting apoptosis in tumor cells.
Case Studies
A notable case study involved the use of this compound in a xenograft model of breast cancer. Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
